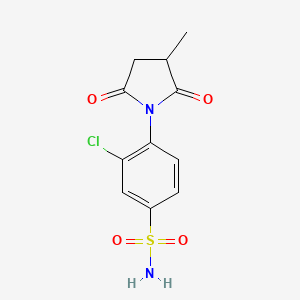
2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide is an organic compound with a complex structure that includes a succinimide core, a methyl group, a chloro group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide typically involves multiple steps, starting with the preparation of the succinimide core One common method involves the reaction of succinic anhydride with ammonia to form succinimideThe chloro and sulfamoylphenyl groups are introduced through substitution reactions, often using reagents such as thionyl chloride and sulfonamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfamoyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
N-Bromosuccinimide: Used as a brominating agent in organic synthesis.
2-Chloro-N-(4-sulfamoylphenyl) acetamide: Another sulfonamide derivative with similar inhibitory properties.
Uniqueness
2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
30280-01-4 |
|---|---|
Molecular Formula |
C11H11ClN2O4S |
Molecular Weight |
302.73 g/mol |
IUPAC Name |
3-chloro-4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H11ClN2O4S/c1-6-4-10(15)14(11(6)16)9-3-2-7(5-8(9)12)19(13,17)18/h2-3,5-6H,4H2,1H3,(H2,13,17,18) |
InChI Key |
RIOUVMPEECOBHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















